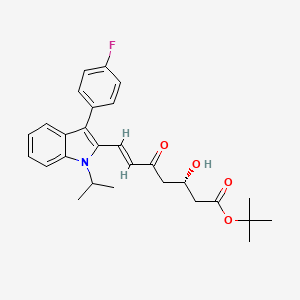
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-Chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group with the boronic acid or ester.
Aplicaciones Científicas De Investigación
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Propiedades
Fórmula molecular |
C8H6ClF3O4S |
|---|---|
Peso molecular |
290.64 g/mol |
Nombre IUPAC |
(2-chloro-5-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-6(9)7(4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clave InChI |
BNJGXBNSPHZGTH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


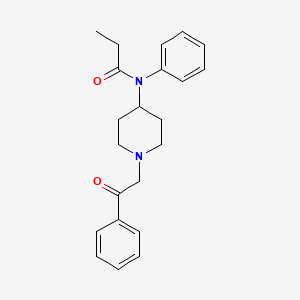

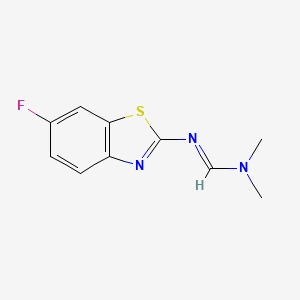

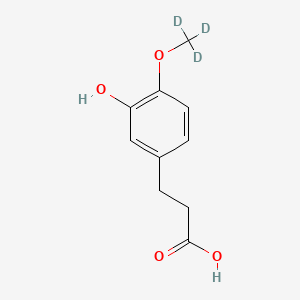
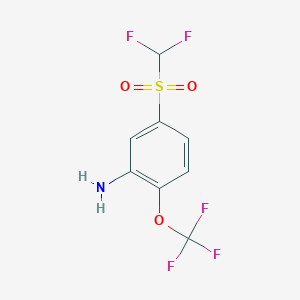
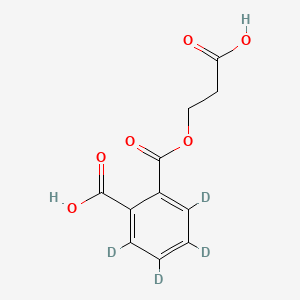
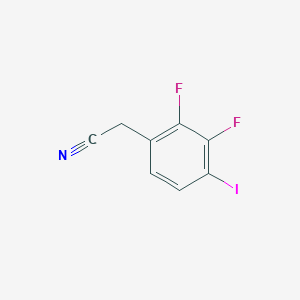
![(1S,5S)-tert-Butyl 2-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13431483.png)
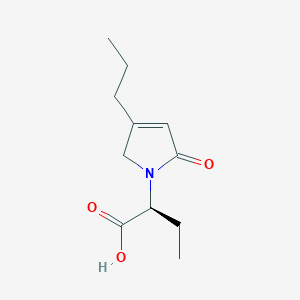
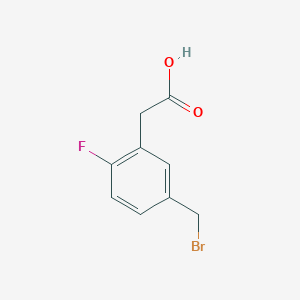
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)

